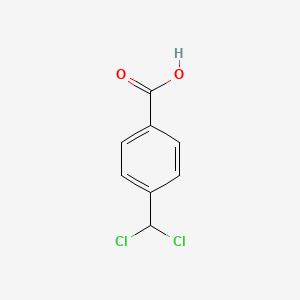

4-(Dichloromethyl)benzoic acid

Description

Contextual Significance of Dichloromethylated Aromatic Carboxylic Acids

Dichloromethylated aromatic carboxylic acids, such as 4-(dichloromethyl)benzoic acid, are a class of compounds that have gained prominence as versatile building blocks in organic synthesis. The dichloromethyl group can be readily transformed into other functional groups, such as aldehydes, which are pivotal in the creation of more complex molecules. This reactivity makes these compounds valuable precursors for pharmaceuticals, agrochemicals, and specialty materials.

The presence of the carboxylic acid group provides a handle for further synthetic modifications, including esterification and amidation, expanding the diversity of accessible derivatives. The interplay between the dichloromethyl and carboxylic acid functionalities on the aromatic ring allows for a wide array of chemical transformations, making these compounds highly sought after in the development of novel chemical entities.

Evolution of Research on Halogenated Benzoic Acid Derivatives

The study of halogenated benzoic acid derivatives has a rich history, driven by the desire to understand how halogen atoms influence the physical, chemical, and biological properties of aromatic compounds. Early research focused on the synthesis and basic reactivity of these molecules. Over time, advancements in analytical techniques and a deeper understanding of reaction mechanisms have enabled more sophisticated applications.

The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the benzoic acid scaffold. This has been exploited in various fields, from medicinal chemistry, where halogenation can enhance drug potency and metabolic stability, to materials science, where it can influence polymer properties. Research has shown that halogenated benzoic acid derivatives can exhibit a range of biological activities, including antibacterial and antifungal properties. For instance, studies on pyrazole (B372694) derivatives containing a benzoic acid moiety have demonstrated potent antibacterial effects. nih.gov Furthermore, the position and number of halogen substituents on the aromatic ring have been shown to be critical for biological activity. nih.govmdpi.com

The development of new synthetic methods, such as palladium-catalyzed C-H halogenation, has provided more efficient and selective ways to prepare these compounds, further expanding their accessibility and utility in research and development. scispace.com The ongoing exploration of halogenated benzoic acid derivatives continues to yield novel compounds with interesting and useful properties.

Properties of 4-(Dichloromethyl)benzoic acid

The chemical and physical properties of 4-(Dichloromethyl)benzoic acid are fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.04 g/mol lookchem.compharmaffiliates.com |

| CAS Number | 5278-91-1 lookchem.compharmaffiliates.com |

| Appearance | Solid sigmaaldrich.com |

| Boiling Point | 337.4±32.0 °C (Predicted) lookchem.com |

| Density | 1.446±0.06 g/cm3 (Predicted) lookchem.com |

| pKa | 3.88±0.10 (Predicted) lookchem.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

This data is compiled from various chemical suppliers and databases and may represent predicted or typical values.

Synthesis of 4-(Dichloromethyl)benzoic acid

One documented method for the synthesis of 4-(Dichloromethyl)benzoic acid involves the hydrolysis of 4-(dichloromethyl)benzoyl chloride. lookchem.com This reaction is typically carried out in the presence of formic acid at a temperature of 70-75 °C. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(dichloromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWFBZYDFGYXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598448 | |

| Record name | 4-(Dichloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5278-91-1 | |

| Record name | 4-(Dichloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors for 4 Dichloromethyl Benzoic Acid

Established Synthetic Routes for 4-(Dichloromethyl)benzoic acid (Based on its commercial availability for custom synthesis)

The commercial availability of 4-(dichloromethyl)benzoic acid for custom synthesis suggests that established and scalable synthetic routes are in place. simsonpharma.comsigmaaldrich.como2hdiscovery.co While specific proprietary methods are not always disclosed, a prevalent and logical approach involves the direct chlorination of a suitable precursor. A primary and commercially viable method is the side-chain chlorination of 4-methylbenzoic acid. This reaction involves the radical-mediated substitution of the hydrogen atoms on the methyl group with chlorine. libretexts.org

The process typically utilizes elemental chlorine (Cl₂) in the presence of an initiator, such as UV light or a radical initiator like dibenzoyl peroxide. google.com The reaction proceeds stepwise, first forming 4-(chloromethyl)benzoic acid, followed by the desired 4-(dichloromethyl)benzoic acid, and potentially the over-chlorinated 4-(trichloromethyl)benzoic acid. libretexts.org Control over the reaction conditions, including the stoichiometry of the chlorinating agent, reaction time, and temperature, is crucial to maximize the yield of the dichloromethylated product and minimize the formation of mono- and trichlorinated byproducts.

Another established route could involve the hydrolysis of 4-(trichloromethyl)benzoyl chloride. This method, however, is likely less direct as it requires the prior synthesis of the trichloromethylated precursor.

Analogous Synthetic Strategies from Monochlorinated Benzoic Acid Precursors

Drawing parallels from the synthesis of related compounds provides further insight into potential synthetic routes for 4-(dichloromethyl)benzoic acid.

Synthesis via Side-Chain Chlorination of 4-Methylbenzoic Acid Derivatives (Inferred from 4-(chloromethyl)benzoic acid synthesis routes)

The synthesis of the monochlorinated analogue, 4-(chloromethyl)benzoic acid, offers a clear precedent for the dichlorination of 4-methylbenzoic acid. The preparation of 4-(chloromethyl)benzoic acid is well-documented and typically involves the reaction of 4-methylbenzoic acid with a chlorinating agent. prepchem.comchemicalbook.com For instance, a common procedure involves dissolving 4-methylbenzoic acid in a solvent like chlorobenzene (B131634) and introducing chlorine gas under UV irradiation. prepchem.com

By extending this logic, a controlled, sequential chlorination can be employed to achieve the dichloromethyl group. The reaction would proceed through the 4-(chloromethyl)benzoic acid intermediate. Careful monitoring of the reaction progress, for instance by tracking the formation of hydrochloric acid as a byproduct, allows for the reaction to be stopped once the desired level of chlorination is achieved. prepchem.com

| Reactant | Reagent | Conditions | Product |

| 4-Methylbenzoic acid | Chlorine (Cl₂) | UV light, Chlorobenzene | 4-(Dichloromethyl)benzoic acid |

| 4-Methylbenzoic acid | Sulfuryl chloride (SO₂Cl₂) | Radical initiator | 4-(Dichloromethyl)benzoic acid |

Table 1: Inferred Side-Chain Chlorination Strategies

Alternative Synthetic Approaches to Dichloromethyl Aromatic Systems

Beyond direct chlorination of the methyl group, other methods for introducing a dichloromethyl group onto an aromatic ring can be considered. One such approach is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). dokumen.pub This reaction typically yields an aromatic aldehyde after hydrolysis. orgsyn.orgorgsyn.org While this method is generally used for formylation, its underlying mechanism involves an electrophilic aromatic substitution with a dichloromethyl cation equivalent. Adapting this for the synthesis of 4-(dichloromethyl)benzoic acid would require starting with a different aromatic precursor and would likely be a multi-step process.

Another potential, though less direct, route could involve the modification of a pre-existing functional group. For example, the reduction of a trichloromethyl group could theoretically yield a dichloromethyl group, but selective reduction can be challenging.

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, where factors like ease of execution, yield, and purity are paramount, optimizing the synthetic pathway is critical.

The direct side-chain chlorination of 4-methylbenzoic acid stands out as a strong candidate for optimization. Key parameters to control include:

Reaction Time and Temperature: Careful control of these parameters can influence the selectivity of the chlorination, favoring the formation of the dichloromethyl product over mono- or trichlorinated species. scispace.com

Initiator Concentration: The amount of radical initiator can affect the rate of reaction and the distribution of products.

Solvent Choice: The choice of solvent can impact the solubility of the reactants and the stability of the radical intermediates.

Purification Method: Efficient purification techniques, such as recrystallization or column chromatography, are essential to isolate the desired 4-(dichloromethyl)benzoic acid from the reaction mixture, which may contain starting material and other chlorinated byproducts.

Ultimately, the choice of the optimal synthetic pathway for research-scale production will depend on a balance of factors including the availability and cost of starting materials, the desired purity of the final product, and the equipment and expertise available in the laboratory.

Chemical Reactivity and Transformation of 4 Dichloromethyl Benzoic Acid

Reactions at the Dichloromethyl Moiety

The dichloromethyl group (-CHCl₂) is situated at a benzylic position, which significantly enhances its reactivity compared to alkyl halides. This increased reactivity is due to the stabilization of reaction intermediates, such as carbocations or radicals, by the adjacent benzene (B151609) ring.

While direct studies on the nucleophilic substitution of 4-(dichloromethyl)benzoic acid are not extensively detailed in the available literature, its reactivity can be inferred from the well-documented behavior of the closely related compound, 4-(chloromethyl)benzoic acid. The chlorine atom at the benzylic position in 4-(chloromethyl)benzoic acid is highly susceptible to substitution by a variety of nucleophilic reagents. zhishangchemical.com This reactivity is expected to be paralleled by the dichloromethyl group.

The chloromethyl group can be readily displaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions. For instance, the reaction of 4-(chloromethyl)benzoic acid with amines can yield aminomethylbenzoic acid derivatives, a transformation that is crucial in the synthesis of certain pharmaceutical compounds. google.com Similarly, reaction with alcohols or thiols would lead to the corresponding ethers and thioethers. Given that the dichloromethyl group also features benzylic chlorine atoms, it is anticipated to undergo sequential nucleophilic substitution, where one or both chlorine atoms are replaced by the incoming nucleophile. The dual chlorine atoms offer a pathway to geminal disubstituted products, which are valuable precursors for other functional groups.

The dichloromethyl group is amenable to various reductive transformations. A significant reaction is its selective reduction to an aldehyde functional group (-CHO). This conversion makes compounds like 4-(dichloromethyl)benzoic acid valuable precursors for aromatic aldehydes. ontosight.ai For the related 4-(chloromethyl)benzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can convert the chloromethyl group into a methyl group. It is plausible that similar conditions could reduce one or both of the C-Cl bonds in the dichloromethyl group, potentially leading to 4-(chloromethyl)benzoic acid or p-toluic acid, depending on the reaction conditions and the strength of the reducing agent.

The dichloromethyl group can be oxidized to other functional groups. Research has shown that enzymes, specifically cytochrome P450 variants like CYP199A4, can efficiently catalyze the oxidation of both 4-chloromethyl- and 4-bromomethyl-benzoic acid to 4-formylbenzoic acid. rcsb.org This enzymatic oxidation proceeds via hydroxylation at the alpha-carbon. rcsb.org This suggests a similar oxidative pathway is highly probable for 4-(dichloromethyl)benzoic acid, which would also yield 4-formylbenzoic acid or potentially 4-carboxybenzoyl chloride upon further oxidation. More conventional chemical oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, are also known to oxidize substituted methyl groups on a benzene ring to carboxylic acids.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of 4-(dichloromethyl)benzoic acid exhibits the typical reactivity of aromatic carboxylic acids, participating in reactions such as esterification, amidation, and anhydride (B1165640) formation. atamanchemicals.com

The carboxylic acid group of 4-(dichloromethyl)benzoic acid can be converted to its corresponding esters through reaction with alcohols, typically in the presence of an acid catalyst. This is a standard reaction for benzoic acid derivatives. zhishangchemical.comatamanchemicals.com The existence and synthesis of methyl 2-(dichloromethyl)benzoate, an isomer of the target compound's methyl ester, supports the feasibility of this transformation. ontosight.ai

Further evidence comes from the synthesis of esters of the closely related 4-(chloromethyl)benzoic acid. For example, tert-butyl 4-chloromethylbenzoate, an intermediate for antitumor drugs, is prepared by reacting 4-chloromethylbenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with potassium tert-butoxide. google.com This two-step process, involving the formation of a more reactive acyl chloride intermediate, is a common and efficient method for esterifying carboxylic acids. google.com

Table 1: Examples of Esterification of Related Benzoic Acids

| Starting Material | Reagent(s) | Product |

| 4-(Chloromethyl)benzoic acid | 1. Thionyl chloride; 2. Potassium tert-butoxide | tert-Butyl 4-(chloromethyl)benzoate google.com |

| 2-Methylbenzoic acid | Methanol, Catalyst | Methyl 2-methylbenzoate (B1238997) (part of a multi-step synthesis) ontosight.ai |

| Benzoic acid | Alcohol, Acid catalyst | Benzoate (B1203000) ester atamanchemicals.com |

| 4-(Chloromethyl)benzoic acid | Trialkyl phosphite | Phosphonate ester compound wipo.int |

Amidation: The carboxylic acid functionality can be readily converted into an amide group. This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride, and then reacting it with an amine. google.com The existence of 4-(chloromethyl)benzamide (B182451) demonstrates that the carboxyl group of the chloromethyl analog can be successfully amidated. molbase.com A wide array of modern catalytic methods are also available for the direct amidation of carboxylic acids with amines, employing reagents like boronic acids or n-propanephosphonic acid anhydride (T3P). organic-chemistry.org

Anhydride Formation: 4-(Dichloromethyl)benzoic acid can be converted into its corresponding symmetric anhydride. Carboxylic acid anhydrides are generally synthesized from the corresponding carboxylic acids or their more reactive derivatives, such as acyl chlorides. google.com For example, benzoic anhydride can be prepared from benzoic acid. google.com One common method involves the reaction of a carboxylic acid with a dehydrating agent. Another approach is the reaction of an acyl chloride with a carboxylate salt. The formation of a mixed anhydride, for instance by reacting the carboxylic acid with acetic anhydride, can also serve as an intermediate step for further reactions, such as cyclizations. researchgate.net A process developed for the synthesis of siponimod (B560413) intermediates utilizes a mild acid anhydride reduction of a carboxylic acid, highlighting the role of anhydrides in synthetic strategies. figshare.com

Decarboxylation Studies

The decarboxylation of aromatic carboxylic acids, a reaction involving the removal of the carboxyl group, is a synthetically important transformation. Generally, this process is challenging for benzoic acids unless facilitated by specific reaction conditions or substituent effects. The high activation barrier for thermal decarboxylation often necessitates high temperatures, which can limit the scope and applicability of the reaction. researchgate.net

Modern methodologies have been developed to circumvent these harsh conditions. One such approach is photoinduced radical decarboxylation, which can proceed under milder conditions. For instance, a ligand-to-metal charge transfer (LMCT) strategy using copper salts has been employed for the decarboxylative functionalization of various benzoic acids. researchgate.net In this process, the carboxylate anion coordinates to a copper(II) salt, forming a photoactive complex. Upon irradiation, this complex undergoes homolysis to generate an aryl radical, which can then be trapped by a suitable reagent. researchgate.net

While direct decarboxylation studies on 4-(Dichloromethyl)benzoic acid are not extensively documented in readily available literature, its reactivity can be inferred from studies on related compounds. The presence of the electron-withdrawing dichloromethyl group is expected to influence the stability of potential intermediates. In halodecarboxylation reactions, for example, benzoic acids with electron-withdrawing groups, such as nitro-substituted benzoic acids, have been shown to be more amenable to the transformation compared to those with electron-donating groups. acs.orgnih.gov This suggests that 4-(Dichloromethyl)benzoic acid might be a viable substrate for certain catalyzed or photo-induced decarboxylation reactions.

Table 1: Potential Decarboxylation Strategies for Aromatic Acids

| Method | General Conditions | Key Intermediate | Applicability Notes |

|---|---|---|---|

| Thermal Decarboxylation | High temperatures (>200 °C), often with copper catalysts | Aryl anion or radical | Generally low yielding for simple benzoic acids; harsh conditions limit scope. |

| Hunsdiecker-type Reactions | Silver(I) carboxylate with bromine | Acyl hypobromite, aryl radical | Primarily for aliphatic acids, but aromatic versions exist, favoring electron-poor substrates. nih.gov |

| Photocatalytic Decarboxylation | Visible light, photocatalyst (e.g., Cu(II) salts) | Aryl radical | Milder conditions, broader functional group tolerance. researchgate.net |

Aromatic Ring Functionalization Reactions

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic properties of the existing substituents. wikipedia.org In the case of 4-(Dichloromethyl)benzoic acid, the aromatic ring bears two electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) and the dichloromethyl (-CHCl₂) group.

Both the -COOH and -CHCl₂ groups are deactivating, meaning they reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to benzene itself. wikipedia.orgnumberanalytics.com Both groups are also meta-directors. numberanalytics.comsavemyexams.com

The carboxylic acid group at C1 directs incoming electrophiles to the C3 and C5 positions.

The dichloromethyl group at C4 directs incoming electrophiles to the C2 and C6 positions.

The positions ortho to the carboxylic acid (C2, C6) are meta to the dichloromethyl group. Conversely, the positions meta to the carboxylic acid (C3, C5) are ortho to the dichloromethyl group. Since both groups deactivate the ring, the reaction conditions for EAS (e.g., nitration, halogenation) would need to be more forcing than for activated rings. The directing effects are competitive. The -COOH group is a moderately deactivating group, while the -CHCl₂ group deactivates primarily through the inductive effect (-I). The substitution pattern will therefore favor the positions that are least deactivated. Typically, substitution occurs at the position that is meta to both deactivating groups if available, but in this 1,4-disubstituted pattern, the electrophile will attack the positions ortho to the carboxyl group (and meta to the dichloromethyl group). Therefore, substitution is predicted to occur primarily at the C2 and C6 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-(Dichloromethyl)benzoic acid

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(dichloromethyl)benzoic acid |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 2-Bromo-4-(dichloromethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfo-4-(dichloromethyl)benzoic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Reaction is highly unlikely to proceed due to the strong deactivation of the ring by two EWGs. |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. uwindsor.ca The resulting aryl-lithium species can then be trapped with a wide variety of electrophiles.

The carboxylic acid group, after in-situ deprotonation to the carboxylate, is an effective DMG. organic-chemistry.org Studies have shown that unprotected benzoic acids can be selectively lithiated at the ortho position (C2 and C6) using reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures. organic-chemistry.orgacs.org

For 4-(Dichloromethyl)benzoic acid, the DoM strategy would proceed as follows:

Deprotonation of the carboxylic acid by the organolithium base to form the lithium carboxylate.

The lithium carboxylate directs the base to abstract a proton from one of the ortho positions (C2 or C6).

The resulting dilithiated species is then quenched with an electrophile (E+), which installs a new substituent at the C2 position.

This methodology provides a reliable route to 2-substituted-4-(dichloromethyl)benzoic acids, which are not readily accessible through classical electrophilic aromatic substitution.

Table 3: Examples of Functionalization via Directed Ortho-Metalation

| Electrophile (E+) | Reagent Example | Resulting Product (Substituent at C2) |

|---|---|---|

| Iodination | I₂ | 2-Iodo-4-(dichloromethyl)benzoic acid |

| Carboxylation | CO₂ (gas) | 4-(Dichloromethyl)isophthalic acid |

| Hydroxylation | MoOPH (oxodiperoxymolybdenum-pyridine-HMPA) | 2-Hydroxy-4-(dichloromethyl)benzoic acid |

| Silylation | TMS-Cl (Trimethylsilyl chloride) | 2-(Trimethylsilyl)-4-(dichloromethyl)benzoic acid |

| Aldehyde formation | DMF (N,N-Dimethylformamide) | 2-Formyl-4-(dichloromethyl)benzoic acid |

Mechanistic Studies and Reaction Kinetics of 4 Dichloromethyl Benzoic Acid Transformations

Elucidation of Nucleophilic Substitution Mechanisms at the Dichloromethyl Center

The hydrolysis of the dichloromethyl group is a key transformation, typically leading to the formation of 4-formylbenzoic acid. This reaction is analogous to the hydrolysis of benzal chloride and its derivatives. sciencemadness.org The mechanism of this solvolysis reaction can be influenced by solvent and the nature of the nucleophile, generally proceeding through a pathway with significant carbocationic character, akin to an SN1 reaction. wikipedia.org

The rate of nucleophilic substitution at the dichloromethyl group is sensitive to several factors. The hydrolysis rate for side-chain chlorinated toluenes follows the sequence: benzyl (B1604629) chloride < benzal chloride < benzotrichloride. sciencemadness.org While specific kinetic data for 4-(dichloromethyl)benzoic acid is not extensively documented in readily available literature, the principles can be inferred from related structures like benzyl chlorides. For instance, the hydrolysis of benzyl chloride is independent of pH up to a high value (pH 13), after which the rate increases. scispace.com This suggests that in neutral or acidic water, the reaction is a direct solvolysis, while at high pH, it involves the hydroxide (B78521) ion as a nucleophile.

The rate of solvolysis is significantly affected by the solvent's ionizing power. Polar protic solvents are known to accelerate SN1 reactions by stabilizing the carbocation intermediate. libretexts.org For example, the solvolysis rates of benzyl chlorides can vary by a factor of 107 in water depending on the ring substituents. nih.gov The electron-withdrawing nature of the carboxylic acid group in 4-(dichloromethyl)benzoic acid is expected to destabilize the benzylic carbocation, thus slowing down the SN1 hydrolysis rate compared to unsubstituted benzal chloride.

| Reactant System | Solvent/Conditions | Rate Determining Step | Mechanistic Notes |

| Benzyl Chlorides | Water | SN1-like | Rate is highly dependent on ring substituents. nih.gov |

| Benzyl Chloride | Aqueous Solution (pH 0-13) | SN1/SN2 | Rate is constant up to pH 13, suggesting solvolysis is dominant. scispace.com |

| Benzoyl Chlorides | Aqueous Solvents | SN1 or Carbonyl Addition | Mechanism shifts based on substituent and solvent nucleophilicity. nih.gov |

The solvolysis of benzylic halides like 4-(dichloromethyl)benzoic acid is believed to proceed through a transition state that leads to a carbocation intermediate. This intermediate is stabilized by the delocalization of the positive charge into the benzene (B151609) ring. However, the para-carboxylic acid group acts as an electron-withdrawing group, which destabilizes this carbocation and the transition state leading to it.

The transition states for solvolysis reactions are often described as being highly dipolar and can be stabilized by solvents capable of hydrogen bonding. rsc.orgresearchgate.net For SN1 reactions, polar protic solvents are particularly effective at stabilizing the developing carbocation and the leaving group anion, thereby lowering the activation energy of the reaction. libretexts.org The process involves the heterolytic cleavage of the C-Cl bond, which is the rate-determining step. The resulting dichloromethylbenzyl cation would then be rapidly attacked by a nucleophile, such as water, to eventually form the aldehyde after a second substitution.

Mechanistic Pathways of Carboxylic Acid Derivatization Reactions

The carboxylic acid group of 4-(dichloromethyl)benzoic acid can be converted into a variety of derivatives, such as esters and amides, through well-established mechanisms.

Esterification, for instance, is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.netresearchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. google.comgoogle.com This acyl chloride can then readily react with alcohols or amines to form esters or amides, respectively, often under milder conditions than direct esterification or amidation. pearson.comorganic-chemistry.org The reaction of an acyl chloride with a nucleophile proceeds via a nucleophilic acyl substitution mechanism. pearson.com

| Reaction | Reagents | Catalyst | Mechanism |

| Esterification | Alcohol | Acid (e.g., H₂SO₄) | Fischer Esterification (AAC2) researchgate.net |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None or DMF | Nucleophilic Acyl Substitution google.com |

| Ester formation from Acyl Chloride | Alcohol | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution |

| Amide formation from Acyl Chloride | Amine | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution pearson.com |

Photoredox Reactivity and Radical Mechanism Investigations (Inferred from mechanistic studies on 4-(chloromethyl)benzoic acid)

While direct photoredox studies on 4-(dichloromethyl)benzoic acid are scarce, its reactivity can be inferred from detailed investigations on the closely related 4-(chloromethyl)benzoic acid. rsc.orgrsc.org Photoredox catalysis can initiate the reduction of the chloromethyl group to generate a benzyl-type radical. rsc.orgacs.org

In studies using an iridium-based photosensitizer, the excited state of the catalyst (³Irsppy) or hydrated electrons (eaq˙⁻) generated via a two-photon process can reduce 4-(chloromethyl)benzoate. rsc.orgscite.ai This single electron transfer (SET) leads to the cleavage of the C-Cl bond, forming a 4-carboxybenzyl radical. The rate constant for the quenching of the excited photosensitizer by 4-(chloromethyl)benzoate has been determined to be 3.5 × 10⁶ M⁻¹ s⁻¹. aip.org

This benzylic radical intermediate can then undergo different reaction pathways. rsc.org It can abstract a hydrogen atom from a suitable donor to form 4-methylbenzoic acid, or it can dimerize to form 1,2-bis(4-carboxyphenyl)ethane. The specific product distribution can be controlled by factors such as the reaction conditions and the light intensity used, which can favor one-photon or two-photon pathways. rsc.org By analogy, it is plausible that 4-(dichloromethyl)benzoic acid would undergo a similar reductive activation to form a dichloromethylbenzyl radical, which could then participate in subsequent radical reactions.

Solvent Effects and Catalysis in Reaction Mechanisms

Solvent choice plays a critical role in the mechanism and rate of nucleophilic substitution at the dichloromethyl center. For reactions proceeding via an SN1-like mechanism, polar protic solvents such as water, alcohols, and aqueous acetone (B3395972) mixtures are known to enhance the reaction rate by stabilizing the carbocationic transition state and intermediate. wikipedia.orglibretexts.org The rate of solvolysis of benzyl chlorides generally increases when changing from a less polar solvent like aqueous acetone to a more polar one like aqueous ethanol. cdnsciencepub.com

In contrast, SN2 reactions are favored by polar aprotic solvents (e.g., acetone, DMF) and are sensitive to the nucleophile's concentration and strength. nih.gov For example, the reaction of substituted benzyl chlorides with phenoxide ions in liquid ammonia (B1221849) follows an SN2 mechanism. nih.gov

Catalysis can also alter the reaction pathway. The hydrolysis of benzyl chlorides can be catalyzed by Lewis acids like mercuric chloride, which assists in the heterolysis of the C-Cl bond. cdnsciencepub.com For the derivatization of the carboxylic acid group, acid catalysis is standard for esterification with alcohols. researchgate.net The formation of esters can also be catalyzed by bases such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org In some derivatization procedures, phase-transfer catalysts like tetrabutylammonium (B224687) bromide are employed to facilitate the reaction between the carboxylate salt and an alkylating agent in a two-phase system. researchgate.net

| Reaction Type | Solvent Type | Effect on Rate/Mechanism | Catalyst Example | Catalytic Effect |

| SN1 Solvolysis | Polar Protic (e.g., H₂O, EtOH) | Stabilizes carbocation, increases rate. libretexts.org | Lewis Acids (e.g., HgCl₂) | Assists C-Cl bond cleavage. cdnsciencepub.com |

| SN2 Substitution | Polar Aprotic (e.g., DMF, Acetone) | Favors bimolecular pathway. nih.gov | Phase-Transfer (e.g., TBABr) | Enhances nucleophilicity of anion. researchgate.net |

| Fischer Esterification | Excess Alcohol | Serves as solvent and reagent. | Brønsted Acids (e.g., H₂SO₄) | Activates carbonyl group. researchgate.net |

Computational and Theoretical Investigations of 4 Dichloromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. For derivatives of benzoic acid, methods like the M06-2X functional with basis sets such as 6-311++G(d,p) have been shown to provide accurate results for geometry optimization and the prediction of electronic properties. preprints.org

The electronic structure of 4-(Dichloromethyl)benzoic acid is dictated by the interplay between the electron-withdrawing carboxylic acid group (-COOH) and the dichloromethyl group (-CHCl2), both attached to the phenyl ring. The aromatic ring acts as a scaffold, and its π-electron system is influenced by these substituents.

The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. The dichloromethyl group is also expected to be electron-withdrawing due to the high electronegativity of the chlorine atoms. This combined electron-withdrawing effect would decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzoic acid.

A bonding analysis would reveal the covalent interactions within the molecule. Key bond lengths and angles can be inferred from computational studies on similar structures. For instance, the C=O bond in the carboxylic acid group of benzoic acid derivatives is typically around 1.21 Å, while the C-O bond is around 1.35 Å. The O-H bond length is approximately 0.97 Å. preprints.org The bond lengths within the phenyl ring are expected to be in the range of 1.38-1.40 Å. The C-C bond connecting the dichloromethyl group to the ring would be a standard sp2-sp3 carbon-carbon single bond. The C-Cl bonds in the dichloromethyl group would be typical for chlorinated hydrocarbons.

Table 1: Predicted Bond Lengths in 4-(Dichloromethyl)benzoic acid (Inferred from related structures)

| Bond | Predicted Length (Å) |

|---|---|

| C=O (carboxyl) | ~ 1.21 |

| C-O (carboxyl) | ~ 1.35 |

| O-H (carboxyl) | ~ 0.97 |

| C-C (aromatic) | ~ 1.39 |

| C-C (ring-CHCl2) | ~ 1.51 |

| C-Cl | ~ 1.78 |

The conformational flexibility of 4-(Dichloromethyl)benzoic acid primarily arises from the rotation around two single bonds: the bond connecting the carboxylic acid group to the phenyl ring and the bond connecting the dichloromethyl group to the phenyl ring.

For the carboxylic acid group, the most stable conformation is generally planar with the phenyl ring, which maximizes π-conjugation. However, a non-planar, or twisted, conformation is also possible, though it is typically higher in energy. The energy barrier for rotation around this bond in benzoic acid is relatively low.

The rotation of the dichloromethyl group will also have multiple energy minima. The staggered conformations of the chlorine and hydrogen atoms with respect to the plane of the phenyl ring would be energetically favored over eclipsed conformations to minimize steric hindrance. The precise rotational barrier and the most stable conformer would require specific computational modeling.

Reaction Pathway Modeling and Energy Profiles (Inferred from computational studies on benzoic acid and similar derivatives)

Computational studies on the reaction pathways of benzoic acid, particularly its reactions with radicals like the hydroxyl radical (•OH), provide a framework for understanding the potential reactivity of 4-(Dichloromethyl)benzoic acid. rsc.orgscispace.com These studies often use DFT methods to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org

For benzoic acid, reactions with •OH can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. rsc.orgscispace.com Computational studies have shown that addition reactions, particularly at the ortho and para positions, are generally favored over hydrogen abstraction. rsc.org

In the case of 4-(Dichloromethyl)benzoic acid, the para position is occupied. Therefore, •OH addition would likely occur at the ortho and meta positions relative to the carboxylic acid group. The presence of the electron-withdrawing dichloromethyl group would influence the regioselectivity of this addition. Furthermore, the dichloromethyl group itself introduces a new potential reaction site: hydrogen abstraction from the -CHCl2 group. The C-H bond in the dichloromethyl group is activated by the adjacent chlorine atoms and the phenyl ring, making it a plausible site for radical attack.

The energy profile for a hypothetical reaction, such as oxidation of the dichloromethyl group, would involve the formation of a radical intermediate, followed by further reaction to potentially form a trichloromethyl group or a benzoyl chloride derivative, depending on the reaction conditions. The conversion of a hydroxyl group to a carboxyl group has been shown to have a significant energy barrier in related systems. researchgate.net

Prediction of Reactivity and Selectivity

The reactivity of 4-(Dichloromethyl)benzoic acid can be predicted based on the electronic effects of its substituents. The strong electron-withdrawing nature of both the carboxylic acid and dichloromethyl groups deactivates the aromatic ring towards electrophilic substitution. Any electrophilic attack would be directed to the meta position with respect to the carboxylic acid group (and ortho to the dichloromethyl group).

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of a good leaving group.

The selectivity of reactions involving the functional groups can also be inferred. The carboxylic acid group can undergo typical reactions such as esterification or conversion to an acid chloride. The dichloromethyl group can be hydrolyzed to an aldehyde or further oxidized to a carboxylic acid, though this would likely require specific reagents to avoid reactions at the existing carboxyl group. Computational chemistry can be used to compare the activation energies for these different potential reactions to predict the most likely outcome under a given set of conditions.

Molecular Modeling and Interaction Studies (If applicable to non-biological molecular interactions)

Molecular modeling can be employed to study the non-covalent interactions of 4-(Dichloromethyl)benzoic acid. A key interaction for carboxylic acids is the formation of hydrogen-bonded dimers. In the solid state and in non-polar solvents, benzoic acid and its derivatives often exist as centrosymmetric dimers, where the carboxyl groups of two molecules form a stable eight-membered ring through two strong hydrogen bonds. researchgate.net It is highly probable that 4-(Dichloromethyl)benzoic acid would also form such dimers.

Table 2: Predicted Hydrogen Bond Parameters for the Dimer of 4-(Dichloromethyl)benzoic acid (Inferred)

| Parameter | Predicted Value |

|---|---|

| O-H···O distance | ~ 1.6 - 1.8 Å |

Furthermore, the chlorine atoms of the dichloromethyl group can participate in halogen bonding, a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. This could lead to specific packing arrangements in the solid state or interactions with other molecules in solution. The aromatic ring can also engage in π-π stacking interactions. Molecular dynamics simulations could provide insights into the dynamic behavior of these interactions in different environments.

Advanced Derivatization Strategies for Research Applications of 4 Dichloromethyl Benzoic Acid

4-(Dichloromethyl)benzoic acid is a bifunctional compound featuring both a carboxylic acid and a dichloromethyl group attached to a benzene (B151609) ring. This unique combination of reactive sites makes it a versatile starting material for advanced derivatization, enabling its use in various specialized research applications. The strategic modification of its functional groups allows for the synthesis of complex molecules tailored for material science, synthetic chemistry, and as research tools.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-(dichloromethyl)benzoic acid from complex matrices, such as reaction mixtures or environmental samples. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development (Inferred from HPLC methods for 4-(chloromethyl)benzoic acid and benzoic acid)

While specific, validated HPLC methods for 4-(dichloromethyl)benzoic acid are not extensively detailed in publicly available literature, a robust method can be inferred from established procedures for structurally similar compounds like 4-(chloromethyl)benzoic acid and other benzoic acid derivatives. sielc.comsigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is the most common approach.

A typical method would utilize a C18 or a specialized reverse-phase column. sielc.comsigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component acidified with an agent like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, which improves peak shape and retention. sielc.comvu.edu.au Detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophores. sigmaaldrich.comsielc.com For instance, UV detection at 220 nm is suitable for benzoic acid derivatives. sigmaaldrich.com The use of formic acid as a mobile phase modifier makes the method compatible with mass spectrometry detection for enhanced selectivity and sensitivity. sielc.comvu.edu.au

The table below outlines inferred starting parameters for an HPLC method for 4-(dichloromethyl)benzoic acid, based on methods for related compounds.

| Parameter | Suggested Condition | Source(s) |

| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) or Newcrom R1 | sielc.comsigmaaldrich.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | sielc.comsigmaaldrich.comvu.edu.au |

| Gradient | Isocratic or Gradient elution (e.g., 70:30 A:B) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temp. | 30 °C | sigmaaldrich.com |

| Detector | UV at 220 nm or MS-compatible detector | sigmaaldrich.comsielc.com |

| Injection Vol. | 10 µL | sigmaaldrich.com |

Gas Chromatography (GC) Applications

Gas chromatography is a viable technique for analyzing 4-(dichloromethyl)benzoic acid, typically after a derivatization step to increase its volatility. The carboxylic acid group is polar and can lead to poor peak shape and thermal degradation in the GC inlet. Esterification, often to the methyl ester, is a common derivatization strategy. nist.govepa.gov

In some synthetic processes, GC is used to monitor the reaction progress. For example, in the preparation of 4-chloromethyl benzoyl chloride from 4-chloromethyl benzoic acid, GC is used to track the disappearance of the starting material. google.com For the analysis of related compounds, such as 4-(chloromethyl)benzoic acid, GC has been used to determine purity. avantorsciences.com The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl-polysiloxane. sigmaaldrich.cn Detection is most powerfully achieved with a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for confident identification. nih.gov

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of 4-(dichloromethyl)benzoic acid. Its high sensitivity and specificity allow for definitive structural confirmation and the detection of trace amounts in complex mixtures. measurlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. measurlabs.com For 4-(dichloromethyl)benzoic acid (C₈H₆Cl₂O₂), the exact mass of its molecular ion can be calculated and compared against the measured mass, which helps to differentiate it from other isobaric compounds. HRMS is particularly valuable in non-targeted screening of environmental or biological samples where the presence of halogenated benzoic acid derivatives might be suspected. nih.govacs.org Techniques like Fourier transform ion cyclotron resonance (FT-ICR) MS or Orbitrap MS can achieve the high resolving power necessary for these applications. nih.gov A method for a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, utilized electron-ionization HRMS with selected-ion monitoring for sensitive and selective analysis in water samples. epa.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of 4-(dichloromethyl)benzoic acid is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint. This is particularly useful for distinguishing between isomers, which may have identical high-resolution masses. acs.org

For 4-(dichloromethyl)benzoic acid, characteristic fragmentation pathways would include the loss of the dichloromethyl group (-CHCl₂), the carboxylic acid group (-COOH), and molecules of HCl. The fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule. In quantitative studies, MS/MS is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity for trace-level quantification. vu.edu.au

Spectroscopic Techniques for Elucidation of Derivatives

Spectroscopic methods are essential for the fundamental characterization of the molecular structure of 4-(dichloromethyl)benzoic acid and its derivatives.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. intelcentru.ro The spectrum of 4-(dichloromethyl)benzoic acid would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-Cl stretches from the dichloromethyl group, and various bands corresponding to the substituted benzene ring. nih.govintelcentru.ro

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H NMR would show distinct signals for the aromatic protons and the single proton of the dichloromethyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the substitution pattern on the benzene ring and the presence of the -CHCl₂ group. ¹³C NMR spectroscopy would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbon of the dichloromethyl group. nih.govintelcentru.ro

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The presence of the benzene ring conjugated with the carboxylic acid group gives rise to characteristic absorption bands in the UV region, which can be useful for quantitative analysis using HPLC-UV. intelcentru.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(dichloromethyl)benzoic acid, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the molecule would exhibit distinct signals corresponding to its different types of protons. The proton of the dichloromethyl group (-CHCl₂) is expected to appear as a sharp singlet. The aromatic protons on the benzene ring, due to the para-substitution pattern, would typically present as a pair of doublets. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the dichloromethyl carbon, the carbons of the aromatic ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the dichloromethyl and carboxylic acid groups.

Table 1: Expected ¹H and ¹³C NMR Data for 4-(Dichloromethyl)benzoic acid

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| ¹H | Aromatic (C₂-H, C₆-H) | ~8.1 | Doublet |

| ¹H | Aromatic (C₃-H, C₅-H) | ~7.7 | Doublet |

| ¹H | Dichloromethyl (-CHCl₂) | ~6.7 | Singlet |

| ¹³C | Carbonyl (-C =O) | ~167 | - |

| ¹³C | Aromatic (C₄) | ~144 | - |

| ¹³C | Aromatic (C₁) | ~132 | - |

| ¹³C | Aromatic (C₃, C₅) | ~130 | - |

| ¹³C | Aromatic (C₂, C₆) | ~129 | - |

| ¹³C | Dichloromethyl (-C HCl₂) | ~70 | - |

Note: These are estimated values and actual experimental data may vary based on solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within 4-(dichloromethyl)benzoic acid. The spectrum is characterized by distinct absorption bands. A very broad peak is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, which is a hallmark of carboxylic acid dimers. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The presence of the dichloromethyl group would be confirmed by C-Cl stretching vibrations, typically found in the fingerprint region between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected IR Absorption Bands for 4-(Dichloromethyl)benzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Dichloromethyl | C-Cl Stretch | 800-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring. Benzoic acid and its derivatives are known to absorb UV light. The presence of the aromatic ring conjugated with the carbonyl group is expected to produce characteristic absorption bands, typically below 300 nm. For comparison, a related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, shows a maximum absorption wavelength (λmax) at 242 nm, which is characteristic of the benzoyl chromophore. pharmaffiliates.com

Derivatization Techniques for Improved Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or better ionization efficiency for mass spectrometry (MS). For 4-(dichloromethyl)benzoic acid, derivatization can target either the carboxylic acid group or, less commonly, the dichloromethyl group.

The primary reasons to derivatize this compound are to overcome issues related to its high polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity in certain analytical systems.

Derivatization of the Carboxylic Acid Group: This is the most common approach.

Esterification: The carboxylic acid is converted into an ester (e.g., a methyl or ethyl ester). This is often achieved by reaction with an alcohol in the presence of an acid catalyst. This process increases the volatility of the compound, making it suitable for GC analysis.

Amidation: The carboxylic acid can be activated and then reacted with an amine to form an amide. This is a widely used method to improve detection in liquid chromatography-mass spectrometry (LC-MS). angenechemical.com Reagents like 2-picolylamine can be used to introduce a basic nitrogen atom, which enhances ionization in positive-ion electrospray ionization (ESI-MS), leading to significantly lower detection limits. angenechemical.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This is a common technique for GC analysis as it increases volatility and thermal stability.

Derivatization of the Halogenated Group: While the carboxylic acid is the more reactive site for typical derivatization, methods exist for halogenated compounds, often aimed at enhancing detection by specific detectors like an electron capture detector (ECD).

Substitution Reactions: The chlorine atoms could potentially be substituted, although this is less straightforward than derivatizing the carboxylic acid and generally requires harsher conditions. Such methods are typically employed for simpler alkyl halides.

Table 3: Inferred Derivatization Techniques for 4-(Dichloromethyl)benzoic acid

| Target Group | Technique | Typical Reagent(s) | Analytical Benefit |

| Carboxylic Acid | Esterification | Methanol/H⁺ or Diazomethane | Increased volatility for GC |

| Carboxylic Acid | Amidation | 2-Picolylamine, DPDS, TPP | Enhanced detection for LC-ESI-MS/MS |

| Carboxylic Acid | Silylation | BSTFA, TMCS | Increased volatility and stability for GC |

| Dichloromethyl | Halogen Exchange | - | (Less common) Potentially alters chromatographic behavior or detector response |

Applications of 4 Dichloromethyl Benzoic Acid in Specialized Organic Synthesis and Material Science

Role as a Key Building Block in Multi-Step Organic Synthesis

4-(Dichloromethyl)benzoic acid serves as a valuable building block in organic synthesis, primarily due to the distinct reactivity of its two functional groups. The carboxylic acid group can undergo standard reactions such as esterification and amidation, while the dichloromethyl group provides a handle for further transformations.

A significant application of this compound is its use as a precursor to 4-formylbenzoic acid (also known as 4-carboxybenzaldehyde). nih.gov The dichloromethyl group can be hydrolyzed under controlled conditions to yield the corresponding aldehyde (formyl group). This transformation is a key step, as 4-formylbenzoic acid is an important intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. nih.govwikipedia.org For example, 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid, a related structure, is hydrolyzed to its corresponding formylbenzoic acid as an intermediate in the synthesis of fluorinated agrochemicals. google.com

The reactivity of the dichloromethyl group is distinct from its monochloro counterpart, 4-(chloromethyl)benzoic acid. While the chloromethyl group is typically used for nucleophilic substitution to introduce a single bond, the dichloromethyl group's ability to be converted into a formyl group opens up a different set of synthetic pathways, including reductive amination and the formation of various heterocyclic structures.

Precursor for Advanced Chemical Intermediates

While direct applications of 4-(dichloromethyl)benzoic acid are specific, its role as a precursor can be inferred from the extensive use of its close analog, 4-(chloromethyl)benzoic acid (CMBA). CMBA is a critical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. pubcompare.aiguidechem.comguidechem.com Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions. guidechem.com

This allows for the synthesis of a wide array of derivatives, including:

Pharmaceuticals: CMBA is a building block for various drug candidates, including antitumor agents like Imatinib and compounds with potential tyrosine kinase inhibitory activity. nih.gov It is used to create complex benzamide (B126) and benzoate (B1203000) structures. nih.gov

Agrochemicals: The compound plays a role in producing herbicides and pesticides.

Given this context, 4-(dichloromethyl)benzoic acid can be considered a precursor for a different class of advanced intermediates. Its potential hydrolysis to 4-formylbenzoic acid provides a gateway to compounds used in the synthesis of isoindolinones and phthalazinones, which exhibit a variety of pharmacological properties. wikipedia.org Furthermore, the dichloromethyl group itself offers unique reactivity for creating specialized intermediates that may not be accessible from the monochloro analog.

| Precursor | Derived Intermediate | Application Area | Reference |

|---|---|---|---|

| 4-(Chloromethyl)benzoic acid | 4-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]amino}methyl)benzoic acid | Pharmaceuticals (Tyrosine Kinase Inhibitors) | nih.gov |

| 4-(Chloromethyl)benzoyl chloride (from CMBA) | Imatinib derivatives | Pharmaceuticals (Anticancer) | |

| 4-(Dichloromethyl)benzoic acid | 4-Formylbenzoic acid | Pharmaceuticals, Agrochemicals | nih.govgoogle.com |

| 4-(Chloromethyl)benzoic acid | Surface-modified polymers | Materials Science (Battery Separators) | researchgate.net |

Utilization in Polymer Chemistry

In polymer chemistry, functional monomers and cross-linking agents are essential for creating materials with tailored properties. While direct polymerization of 4-(dichloromethyl)benzoic acid is not widely documented, its structural analog, 4-(chloromethyl)benzoic acid (CMBA), is utilized in this field, suggesting potential applications. guidechem.comnbinno.com

The related compound, 4-(chloromethyl)styrene, is used as a comonomer in polymerization reactions. The resulting polymer, containing reactive chloromethyl groups, can then be modified. For example, it can be functionalized with phosphine (B1218219) ligands and subsequently cross-linked using palladium complexes to form single-chain nanoparticles, which can act as catalysts. rsc.org

Given these examples, 4-(dichloromethyl)benzoic acid could potentially be used in several ways:

As a surface modifier: Similar to CMBA, it could be used to introduce functional groups onto a polymer surface. The hydrolysis of the dichloromethyl group to an aldehyde would create a different type of reactive site compared to the carboxylic acid of CMBA.

As a cross-linking agent: The dichloromethyl group, with its two leaving groups, could potentially react with two different polymer chains to form a cross-link, enhancing the mechanical and thermal stability of the material. This is analogous to how other bifunctional molecules, like α, α-dibromo-p-xylene, are used to cross-link PBI. researchgate.net

| Compound | Role in Polymer Chemistry | Example Application | Reference |

|---|---|---|---|

| 4-(Chloromethyl)benzoic acid | Surface modification agent | Functionalization of polybenzimidazole (PBI) battery separators to improve wettability. | researchgate.net |

| 4-(Chloromethyl)styrene | Functional comonomer | Precursor for synthesizing palladium-crosslinked single-chain nanoparticle catalysts. | rsc.org |

| 4-Hydroxybenzoic acid | Monomer | Polymerized with epichlorohydrin (B41342) to create polymers for coatings and adhesives. | ontosight.ai |

| 4-(Dichloromethyl)benzoic acid (Inferred) | Cross-linking agent / Surface modifier | Potential for creating novel cross-linked polymers or introducing aldehyde functionalities. | N/A |

Contribution to the Development of Novel Synthetic Reagents and Ligands

The structure of 4-(dichloromethyl)benzoic acid makes it a candidate for the development of specialized reagents and ligands for metal catalysis and organic synthesis. Benzoic acid and its derivatives are widely used as ligands in coordination chemistry to synthesize transition metal complexes with diverse structures and properties. researchgate.netiucr.orgiucr.org The carboxylate group can coordinate to metal ions in various modes, and the substituents on the benzene (B151609) ring influence the electronic properties and steric environment of the resulting metal complex. iucr.orgiucr.org

Transition metal complexes based on substituted benzoic acids have applications in catalysis and materials science. iucr.orgscispace.com For example, complexes of nickel, cobalt, and zinc with triazole-benzoic acid derivatives have been synthesized and structurally characterized. researchgate.net Similarly, copper complexes with 4-formylbenzoate (B8722198) ligands have been used to create coordination polymers. iucr.org

By modifying the dichloromethyl group on 4-(dichloromethyl)benzoic acid, novel ligands can be designed. For instance, reaction of the dichloromethyl group could introduce phosphine, amine, or other coordinating moieties, creating a bifunctional or multidentate ligand. Such ligands could then be used to synthesize unique metal complexes with potential applications in:

Homogeneous Catalysis: Creating catalysts with specific activity and selectivity for reactions like C-H functionalization or cross-coupling.

Materials Science: Building blocks for metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, thermal stability, or electronic properties.

Bioinorganic Chemistry: Developing model systems to study biological processes or creating metal-based therapeutic agents. iucr.orgiucr.org

The synthesis of a palladium(II) complex using a 4-(diphenylphosphino)benzoic acid ligand illustrates how a functionalized benzoic acid can serve as a crucial component in creating catalytic systems. rsc.org This highlights the potential of 4-(dichloromethyl)benzoic acid as a starting point for developing the next generation of sophisticated ligands and reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.